2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a complex organic compound that features a benzo[d]thiazole core linked to a piperidine ring via an ether linkage, with a thiophene-2-ylsulfonyl substituent on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Thiophene-2-ylsulfonyl Group: This step involves sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Ether Linkage Formation: The final step is the formation of the ether linkage between the benzo[d]thiazole core and the piperidine ring, typically using a Williamson ether synthesis approach.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The benzo[d]thiazole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophen-2-ylsulfide derivatives.
Substitution: Halogenated benzo[d]thiazole derivatives.
Scientific Research Applications
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.
Biological Studies: The compound is used in studies involving molecular docking to understand its interaction with various protein targets.
Industrial Applications: It may be used in the development of new materials with specific electronic properties due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also feature a benzo[d]thiazole core and piperidine ring but differ in their substituents.
Thiophene-based Derivatives: Compounds with similar thiophene rings but different functional groups.
Uniqueness
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is unique due to its specific combination of a benzo[d]thiazole core, piperidine ring, and thiophene-2-ylsulfonyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S3/c19-24(20,15-6-3-11-22-15)18-9-7-12(8-10-18)21-16-17-13-4-1-2-5-14(13)23-16/h1-6,11-12H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUXUNPDFMONFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.